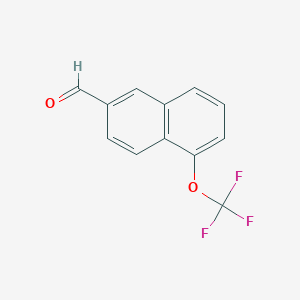
1-(Trifluoromethoxy)naphthalene-6-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Trifluoromethoxy)naphthalene-6-carboxaldehyde is an organic compound with the molecular formula C12H7F3O2 It is a derivative of naphthalene, where a trifluoromethoxy group is attached to the first carbon and a carboxaldehyde group is attached to the sixth carbon of the naphthalene ring
准备方法
The synthesis of 1-(Trifluoromethoxy)naphthalene-6-carboxaldehyde can be achieved through several synthetic routes. One common method involves the introduction of the trifluoromethoxy group via a nucleophilic substitution reaction. This can be followed by formylation to introduce the carboxaldehyde group. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity of the compound.
化学反应分析
1-(Trifluoromethoxy)naphthalene-6-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include 1-(Trifluoromethoxy)naphthalene-6-carboxylic acid and 1-(Trifluoromethoxy)naphthalene-6-methanol.
科学研究应用
1-(Trifluoromethoxy)naphthalene-6-carboxaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Used in the production of fine chemicals and as a building block for more complex molecules.
作用机制
The mechanism of action of 1-(Trifluoromethoxy)naphthalene-6-carboxaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function and activity.
相似化合物的比较
1-(Trifluoromethoxy)naphthalene-6-carboxaldehyde can be compared with similar compounds such as:
1-(Trifluoromethoxy)naphthalene-5-carboxaldehyde: Similar structure but with the carboxaldehyde group at the fifth position.
1-(Trifluoromethoxy)naphthalene-7-carboxaldehyde: Similar structure but with the carboxaldehyde group at the seventh position.
1-(Trifluoromethoxy)naphthalene-8-carboxaldehyde: Similar structure but with the carboxaldehyde group at the eighth position. The uniqueness of this compound lies in the specific positioning of the functional groups, which can influence its reactivity and interactions with other molecules.
生物活性
1-(Trifluoromethoxy)naphthalene-6-carboxaldehyde is a fluorinated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
This compound features a naphthalene backbone substituted with a trifluoromethoxy group and an aldehyde functional group. The incorporation of fluorine atoms typically enhances the lipophilicity and metabolic stability of organic compounds, which can influence their biological interactions.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an inhibitor of specific enzymes and pathways involved in disease processes:
- IRE1 RNase Inhibition : This compound has been shown to act as an inhibitor of the IRE1 RNase, a critical component in the unfolded protein response (UPR). The interaction involves the formation of a reversible Schiff base with lysine residues in the active site of the enzyme, which is significant for targeting diseases associated with ER stress .
- Antioxidant Activity : Preliminary studies indicate that compounds with similar structures exhibit antioxidant properties, potentially contributing to cellular protection against oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a crucial role .
The mechanism by which this compound exerts its biological effects includes:
- Enzyme Interaction : The aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity.
- Cellular Response Modulation : By inhibiting IRE1 RNase, this compound may alter the cellular stress response, potentially leading to apoptosis or survival pathways depending on the context .
Case Studies
Several case studies highlight the biological relevance of this compound:
- Study on ER Stress : A study demonstrated that treatment with this compound significantly reduced XBP1 splicing in cells under stress conditions induced by thapsigargin, suggesting its role in modulating the UPR .
- Fluorinated Compounds in Cancer Therapy : Research indicates that fluorinated aromatic aldehydes can enhance the efficacy of certain chemotherapeutic agents by modifying their pharmacokinetics and bioavailability. This suggests potential applications for this compound in cancer treatment protocols .
Data Summary
The following table summarizes key findings related to the biological activity and mechanisms of action for this compound:
属性
分子式 |
C12H7F3O2 |
|---|---|
分子量 |
240.18 g/mol |
IUPAC 名称 |
5-(trifluoromethoxy)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)17-11-3-1-2-9-6-8(7-16)4-5-10(9)11/h1-7H |
InChI 键 |
CTLITDXCKPBZQS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2)C=O)C(=C1)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















